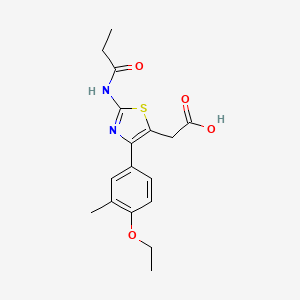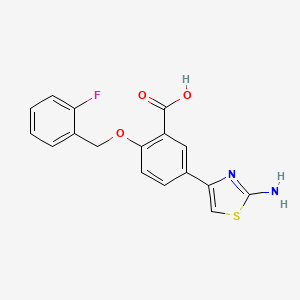
5-(2-Aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 5-(2-aminotiazol-4-il)-2-((2-fluorobencil)oxi)benzoico es un compuesto orgánico sintético que presenta un anillo de tiazol, una porción de ácido benzoico y un grupo éter fluorobencílico. Los compuestos con tales estructuras a menudo se investigan por sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 5-(2-aminotiazol-4-il)-2-((2-fluorobencil)oxi)benzoico generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del anillo de tiazol: A partir de un precursor adecuado, como un tiazol halogenado, el anillo de tiazol se puede construir mediante reacciones de ciclación.
Introducción del grupo amino: El grupo amino se puede introducir mediante sustitución nucleófila o reducción de un grupo nitro.
Formación de la porción de ácido benzoico: La estructura del ácido benzoico se puede sintetizar o introducir mediante esterificación seguida de hidrólisis.
Formación de éter: El grupo éter fluorobencílico se puede introducir mediante reacciones de sustitución nucleófila que involucran un haluro de fluorobencilo adecuado y un intermedio fenólico.
Métodos de producción industrial
Los métodos de producción industrial ampliarían la síntesis de laboratorio, optimizando las condiciones de reacción para el rendimiento, la pureza y la rentabilidad. Esto podría implicar reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazol o en la porción de ácido benzoico.
Reducción: Las reacciones de reducción podrían dirigirse al grupo nitro (si está presente) u otras funcionalidades reducibles.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden modificar el anillo de tiazol o el grupo éter bencílico.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Compuestos halogenados, nucleófilos como aminas o tioles.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfoxidos o sulfones, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química
Síntesis de derivados: El compuesto puede servir como precursor para sintetizar varios derivados con posibles actividades biológicas.
Biología
Estudios de actividad biológica: Investigaciones sobre sus propiedades antimicrobianas, antifúngicas o anticancerígenas.
Medicina
Desarrollo de fármacos: Posible uso como compuesto líder en el desarrollo de nuevos productos farmacéuticos.
Industria
Ciencia de los materiales: Posibles aplicaciones en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción dependería del objetivo biológico específico. Por ejemplo, si el compuesto exhibe actividad antimicrobiana, podría inhibir enzimas bacterianas o interrumpir las membranas celulares. Los objetivos moleculares podrían incluir enzimas, receptores o ácidos nucleicos, y las vías involucradas podrían incluir transducción de señales o vías metabólicas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 5-(2-aminotiazol-4-il)-2-hidroxibenzoico: Carece del grupo éter fluorobencílico.
Ácido 5-(2-aminotiazol-4-il)-2-metoxibenzoico: Contiene un grupo metoxi en lugar de un éter fluorobencílico.
Singularidad
La presencia del grupo éter fluorobencílico en el Ácido 5-(2-aminotiazol-4-il)-2-((2-fluorobencil)oxi)benzoico podría conferir propiedades únicas, como una mayor lipofilia o interacciones específicas con objetivos biológicos, distinguiéndolo de compuestos similares.
Propiedades
Fórmula molecular |
C17H13FN2O3S |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
5-(2-amino-1,3-thiazol-4-yl)-2-[(2-fluorophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C17H13FN2O3S/c18-13-4-2-1-3-11(13)8-23-15-6-5-10(7-12(15)16(21)22)14-9-24-17(19)20-14/h1-7,9H,8H2,(H2,19,20)(H,21,22) |
Clave InChI |
ZKRLUUPVBPNIEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


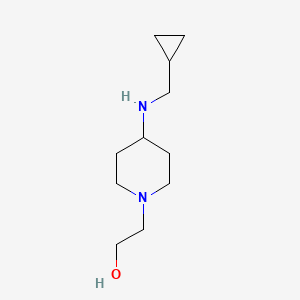





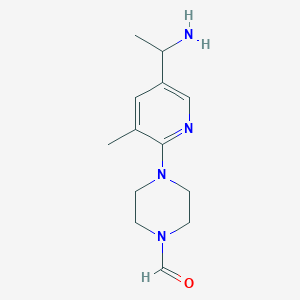
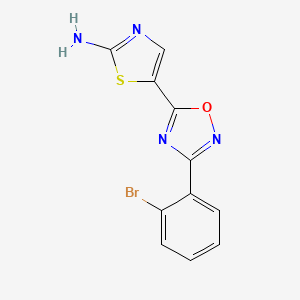
![1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11795969.png)


